2-Bromo-4-chloro-1H-benzo[d]imidazole
Overview
Description
2-Bromo-4-chloro-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological and pharmacological activities
Mechanism of Action
Target of Action
Benzimidazole derivatives have been extensively studied for their potential as anticancer agents , suggesting that they may interact with targets involved in cell proliferation and survival.
Mode of Action
Benzimidazole derivatives are known to interact with their targets, leading to changes in cellular processes . The presence of different substituent groups on the benzimidazole scaffold can significantly influence its bioactivity .
Biochemical Pathways
Given the potential anticancer activity of benzimidazole derivatives , it can be inferred that these compounds may affect pathways related to cell cycle regulation, apoptosis, and DNA repair.
Result of Action
Benzimidazole derivatives have shown significant anticancer activity in various cancer cell lines , suggesting that they may induce cell cycle arrest, apoptosis, or other cellular changes that inhibit cancer cell growth.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-chloro-1H-benzo[d]imidazole typically involves the cyclization of ortho-phenylenediamine with appropriate halogenated reagents. One common method includes the reaction of 4-chloro-2-nitroaniline with bromine in the presence of a catalyst, followed by reduction and cyclization to form the desired benzimidazole derivative .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-chloro-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other reducing agents.
Major Products Formed: The major products formed from these reactions include various substituted benzimidazole derivatives, which can have enhanced biological activities or different chemical properties .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its antimicrobial, antiviral, and anticancer properties.
Medicine: Potential therapeutic agent for treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials, dyes, and catalysts for industrial processes.
Comparison with Similar Compounds
- 2-Bromo-1H-benzoimidazole
- 4-Chloro-1H-benzoimidazole
- 2-Chloro-1H-benzoimidazole
Comparison: 2-Bromo-4-chloro-1H-benzo[d]imidazole is unique due to the presence of both bromine and chlorine atoms, which can enhance its reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
2-bromo-4-chloro-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-7-10-5-3-1-2-4(9)6(5)11-7/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDGHEODVCAKCMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.